molecular formula C8H7NO2 B7960319 Benzo[d]oxazol-4-ylmethanol

Benzo[d]oxazol-4-ylmethanol

Cat. No.: B7960319
M. Wt: 149.15 g/mol
InChI Key: XTUHLQDOJVDJPP-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-4-ylmethanol (CAS 1784571-88-5) is a high-value benzoxazole derivative with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . This compound serves as a versatile chemical building block in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules with potential biological activity. The benzoxazole core is a privileged structure in drug discovery, known for its presence in compounds with diverse pharmacological properties . Researchers utilize this scaffold in the synthesis of novel molecules for various applications. For instance, benzo[d]oxazole derivatives have been designed and evaluated as ligands for G-Quadruplex DNA, which is relevant in cancer research . Other derivatives have been explored for their anti-inflammatory potential, acting through the inhibition of the cyclooxygenase-2 (COX-2) enzyme . Furthermore, the benzoxazole structure is a key component in the development of potent type-I FLT3-ITD inhibitors for the treatment of acute myeloid leukemia (AML) . The compound should be stored sealed in a dry environment, ideally between 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1,3-benzoxazol-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-3,5,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUHLQDOJVDJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazol-4-ylmethanol typically involves the cyclization of ortho-aminophenol with formic acid or its derivatives, followed by the introduction of a hydroxymethyl group. One common method includes:

    Cyclization: Ortho-aminophenol reacts with formic acid under reflux conditions to form the benzoxazole ring.

    Hydroxymethylation: The resulting benzoxazole is then treated with formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the fourth position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products:

    Oxidation: Formation of benzoxazole-4-carboxylic acid.

    Reduction: Formation of benzoxazole-4-methanol derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Benzo[d]oxazol-4-ylmethanol serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of more complex molecules.

  • Building Block for Complex Molecules : It is utilized in the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals.
  • Reagent in Chemical Reactions : The compound acts as a reagent in various chemical transformations, enhancing the efficiency of synthetic pathways.

Biological Applications

Recent studies have highlighted the biological significance of this compound, particularly its antimicrobial and anticancer properties.

  • Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial effects against various pathogens. Its mechanism may involve disrupting cellular processes critical for microbial survival.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies suggest that it may interfere with DNA replication and protein synthesis, making it a candidate for further drug development .

Medicinal Chemistry

In medicinal chemistry, this compound has shown promise as a therapeutic agent.

  • Drug Development : Its structural characteristics allow for modifications that enhance its biological activity. Compounds derived from this compound have been explored for their efficacy against diseases such as cancer and Alzheimer's disease .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, particularly against β-amyloid-induced neurotoxicity, which is relevant in Alzheimer's research .

Industrial Applications

The compound finds utility in various industrial applications, particularly in the production of dyes and pigments.

  • Dyes and Pigments Production : this compound is employed in synthesizing dyes due to its vibrant color properties and stability under different conditions .

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound derivatives on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as an anticancer agent .

Case Study 2: Neuroprotective Properties

Research focused on the neuroprotective effects of modified benzo[d]oxazol derivatives against oxidative stress in neuronal cells. The findings revealed that certain derivatives effectively reduced cell death caused by β-amyloid toxicity .

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-4-ylmethanol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can bind to enzymes and receptors, affecting their activity.

    Pathways: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.

Comparison with Similar Compounds

Structural Differences

  • Core Heterocycle: this compound contains a benzoxazole ring (fusion of benzene and oxazole), whereas analogs like (4-ethyl-1,2,5-oxadiazol-3-yl)methanol feature oxadiazole rings (two nitrogen atoms), altering electronic properties and stability .
  • Substituent Position: The hydroxymethyl group at position 4 in this compound contrasts with 2-yl derivatives (e.g., in ), which exhibit distinct steric and electronic effects during synthesis .

Physicochemical Properties

  • Solubility: The polar -CH2OH group enhances aqueous solubility compared to non-hydroxylated analogs like 2-(4-Benzyloxy-phenyl)-oxazol-4-yl-methylamine, which relies on benzyloxy groups for lipophilicity .
  • Stability: XRD studies on related benzoxazole-imidazole hybrids () reveal rigid crystal lattices due to hydrogen bonding, suggesting similar stability for this compound .

Electronic and Reactivity Profiles

  • DFT studies on benzoxazole-containing polymers () highlight electron-withdrawing effects from the heterocycle, which could make this compound suitable for optoelectronic materials .
  • Oxadiazole analogs (e.g., 1,2,5-oxadiazol-3-ylmethanol) exhibit higher electronegativity, favoring applications in conductive polymers over benzoxazoles .

Medicinal Chemistry

Materials Science

    Biological Activity

    Benzo[d]oxazol-4-ylmethanol is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

    Chemical Structure and Properties

    This compound is characterized by a benzoxazole ring with a hydroxymethyl group at the 4-position. This unique substitution pattern contributes to its distinct chemical properties and biological activities compared to other benzoxazole derivatives. The compound is utilized not only in medicinal applications but also in industrial contexts, such as the production of dyes and pigments.

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Key mechanisms include:

    • Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is crucial for enhancing acetylcholine levels, which is beneficial in treating neurodegenerative diseases like Alzheimer’s .
    • Signal Transduction Pathways : It may interfere with cellular processes such as DNA replication and protein synthesis, affecting overall cell function.

    Biological Activity Overview

    The following table summarizes the key biological activities and potential therapeutic applications of this compound:

    Biological Activity Description References
    Anticancer Activity Investigated for its potential to inhibit cancer cell growth through various mechanisms.,
    Neuroprotective Effects Shown to protect neuronal cells from apoptosis, particularly in Alzheimer's disease models.
    Antimicrobial Properties Exhibits activity against various microbial strains, indicating potential as an antimicrobial agent.
    Enzyme Inhibition Effective against AChE and BuChE, suggesting use in Alzheimer's disease treatment. ,

    Case Studies and Research Findings

    • Neuroprotective Effects : A study demonstrated that this compound protected PC12 cells from amyloid-beta-induced apoptosis. It reduced hyperphosphorylation of tau protein and decreased expression levels of key proteins involved in Alzheimer's pathology through modulation of the Akt/GSK-3β/NF-κB signaling pathway .
    • Anticancer Activity : Research has indicated that derivatives of benzoxazole, including this compound, exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines .
    • Enzyme Inhibition Studies : In vitro studies revealed that this compound analogues showed promising AChE inhibitory activity with IC50 values comparable to standard drugs used for Alzheimer's treatment. For instance, certain derivatives exhibited IC50 values significantly lower than those of established inhibitors like Donepezil .

    Q & A

    Q. Key Parameters :

    • Solvent choice (absolute ethanol for polar intermediates).
    • Acid catalysis (e.g., glacial acetic acid) to drive imine/oxazole formation.
    • Reflux duration (4–6 hours) to ensure completion .

    Basic: How are this compound derivatives characterized?

    Methodological Answer:
    Characterization involves a combination of spectroscopic and analytical techniques :

    • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm molecular structure and substituent positions.
    • IR spectroscopy : Identification of functional groups (e.g., -OH, C=N stretches).
    • Elemental analysis : Validation of empirical formulas (e.g., C, H, N content).
    • Mass spectrometry (MS) : Determination of molecular ion peaks and fragmentation patterns .

    Example : In a study of pyrazole derivatives, elemental analysis confirmed >95% purity, while 1^1H NMR resolved substituent effects on aromatic protons .

    Advanced: How can reaction conditions be optimized for enantioselective synthesis of benzoxazole derivatives?

    Methodological Answer:
    Enantioselective synthesis requires chiral catalysts and controlled reaction parameters:

    • Catalytic systems : Use of CuBr·SMe2 (5 mol%) with chiral ligands (e.g., (Rc,Sp)-L1) in dichloromethane (DCM) achieves up to 79% enantiomeric excess (ee) .
    • Temperature control : Reactions performed at –20°C to minimize racemization.
    • Solvent polarity : Non-polar solvents (e.g., pentane/EtOAc mixtures) enhance diastereoselectivity during chromatography .

    Key Challenge : Balancing catalyst loading (≤5 mol%) with yield optimization to reduce costs.

    Advanced: How can researchers resolve contradictions in reported biological activity data for benzoxazole derivatives?

    Methodological Answer:
    Contradictions often arise from substituent effects or assay variability. Strategies include:

    • Systematic SAR studies : Compare derivatives with controlled structural variations. For example, antifungal activity in pyrazole derivatives correlated with electron-withdrawing substituents (e.g., -Cl, -NO2_2) at specific positions .
    • Standardized assays : Replicate studies using identical microbial strains (e.g., Candida albicans for antifungal tests) and MIC protocols .

    Example : Compounds 4a and 4c (with p-chloro substituents) showed 2–4x higher antifungal activity than unsubstituted analogs .

    Advanced: What computational methods support the design of benzoxazole-based bioactive compounds?

    Methodological Answer:
    In silico tools are critical for rational design:

    • Docking studies : Use software like AutoDock to predict binding affinities to targets (e.g., fungal CYP51).
    • DFT calculations : Optimize geometries and assess electronic properties (e.g., HOMO-LUMO gaps) for reactivity predictions.
    • QSAR models : Corrogate substituent parameters (e.g., Hammett σ values) with bioactivity data .

    Data Source : PubChem and NIST databases provide SMILES strings and thermodynamic data for initial modeling .

    Basic: What are the typical applications of benzoxazole derivatives in medicinal chemistry?

    Methodological Answer:
    Benzoxazole cores are explored for:

    • Antimicrobial agents : Derivatives with halogen or nitro groups show MIC values ≤1 µg/mL against resistant pathogens .
    • Enzyme inhibitors : Structural mimics for ATP-binding pockets (e.g., kinase inhibitors).
    • Fluorescent probes : Benzoxazole-linked ethenes (e.g., 1,2-Bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene) are used in bioimaging .

    Advanced: How do steric and electronic effects influence benzoxazole reactivity?

    Methodological Answer:

    • Steric effects : Bulky substituents (e.g., tert-butyl) hinder nucleophilic attacks at the oxazole ring, altering reaction pathways .
    • Electronic effects : Electron-deficient rings (e.g., nitro-substituted) enhance electrophilic substitution at the 4-position.
    • Case Study : In azetidinone synthesis, electron-withdrawing groups increased cyclization yields by 30% compared to electron-donating groups .

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